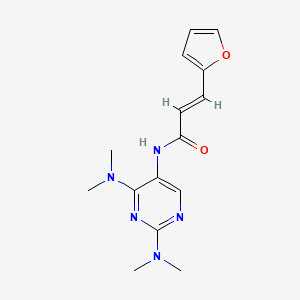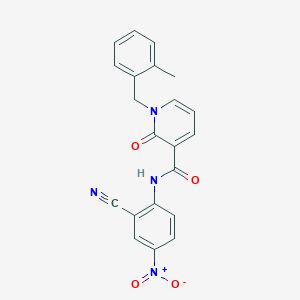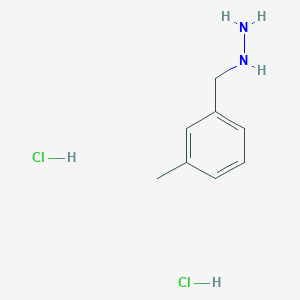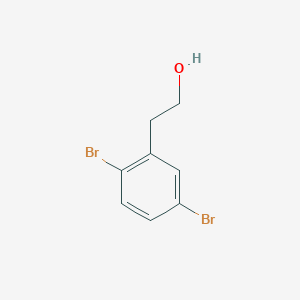![molecular formula C16H11BrO3 B2492292 5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde CAS No. 438220-10-1](/img/structure/B2492292.png)
5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan derivatives, including those similar to “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde,” often involves halogenation and alkylation reactions. A notable method for synthesizing furan carboxylic acids and their esters includes the bromination of methyl furan-2-carboxylate in the presence of aluminium chloride, leading to various dibromo-esters and chloro-esters, depending on the solvent and conditions used (Chadwick, Chambers, Meakins, & Snowden, 1973). The synthesis of related naphtho[2,1-b]furan derivatives through reactions involving hydrazine hydrate and acetophenones has been documented, indicating a broad range of potential synthetic pathways for similar compounds (Kumaraswamy, Chandrashekhar, Shivakumar, Prathima Mathias, Mahadevan, & Vaidya, 2008).
Molecular Structure Analysis
The molecular structure of furan derivatives can be significantly influenced by substituents and the synthetic pathway. The presence of a bromo-naphthyloxy group in “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde” suggests a complex interaction between the furan core and the bulky naphthyl group. Research on similar compounds shows that substituent effects play a crucial role in the synthesis and properties of the molecules, affecting their yield and stability (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).
Chemical Reactions and Properties
Furan derivatives undergo a variety of chemical reactions, including electrophilic substitutions and hydrogenation. The bromo and aldehyde functional groups in “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde” are reactive sites that can participate in further chemical transformations. For instance, furan-2-carbaldehydes serve as C1 building blocks for the synthesis of bioactive compounds through photocatalytic C–C bond cleavage, highlighting the reactivity and versatility of furan-based aldehydes (Yu, Zhang, Qin, Wang, Ren, & He, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis Techniques: Research has demonstrated methods to synthesize furan- and thiophen-2-carboxylic acids with various substituents, including bromination of furan-2-carbaldehyde in the presence of aluminium chloride, highlighting possible routes to derive complex compounds like 5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde (Chadwick, Chambers, Meakins, & Snowden, 1973).
- Reactivity and Formation: Studies on substituted furan- and thiophen-2-carbaldehydes explore their reactivity, providing insight into the chemical behavior of similar compounds (Chadwick, Chambers, Hargraves, Meakins, & Snowden, 1973).
Biomedical Research
- Antitumor Properties: Certain derivatives, such as 5-(hydroxymethyl) furan-2-carbaldehyde, have shown promise in inhibiting the proliferation of tumor cells, suggesting potential biomedical applications for related compounds (Jia et al., 2015).
- Neuroprotective Activities: Compounds structurally similar to 5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde have displayed neuroprotective activity against cell damage, indicating potential for neurological applications (Li et al., 2016).
Chemical and Physical Properties
- Thermodynamic Properties: The study of furan-2-carbaldehydes and their derivatives, including their thermodynamic properties, provides crucial information for understanding the stability and reactivity of similar compounds (Dibrivnyi et al., 2015).
Photocatalytic Applications
- Photocatalysis: Research has explored the use of furan-2-carbaldehydes as C1 building blocks in ligand-free photocatalytic C–C bond cleavage, which can be relevant in synthesizing biologically active compounds (Yu et al., 2018).
Safety and Hazards
While specific safety and hazard information for “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde” is not available, related compounds such as 5-Bromo-2-furaldehyde have been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
Propiedades
IUPAC Name |
5-[(6-bromonaphthalen-2-yl)oxymethyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-13-3-1-12-8-14(4-2-11(12)7-13)19-10-16-6-5-15(9-18)20-16/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHMLEYFTPPIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)

![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)






![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2492222.png)


![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)
